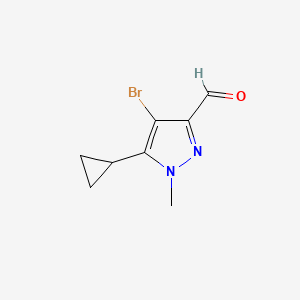
4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.077. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde is a compound belonging to the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C8H8BrN3O
- CAS Number : 1780306-45-7
The presence of the bromine atom and the cyclopropyl group are significant for its biological activity, influencing interactions with biological targets.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : It is known to interact with various enzymes, particularly those involved in inflammatory pathways and cancer cell proliferation.
- Receptor Modulation : The compound may modulate receptors that are critical in signaling pathways related to cancer and inflammation.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.
Anticancer Properties
Pyrazoles have been investigated for their anticancer properties. Studies have indicated that this compound may inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance:
| Study | Cancer Type | IC50 Value | Mechanism |
|---|---|---|---|
| Breast Cancer | 27 nM | Kinase inhibition | |
| Melanoma | 0.262 µM | Cell cycle arrest |
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation in various models. Its mechanism likely involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), similar to other pyrazole derivatives.
Study on Antimicrobial Efficacy
In a study assessing the antimicrobial activity of several pyrazole derivatives, this compound was tested against pathogenic bacteria using the microplate Alamar Blue assay. The results demonstrated a significant reduction in bacterial viability compared to control groups, indicating potent antimicrobial effects .
Evaluation of Anticancer Activity
Another investigation focused on the anticancer potential of this compound against various cancer cell lines. The study reported that it exhibited selective cytotoxicity towards breast cancer cells with minimal effects on normal cells, suggesting a favorable therapeutic index .
Propiedades
IUPAC Name |
4-bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11-8(5-2-3-5)7(9)6(4-12)10-11/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZSQDWJTIQGKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C=O)Br)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














